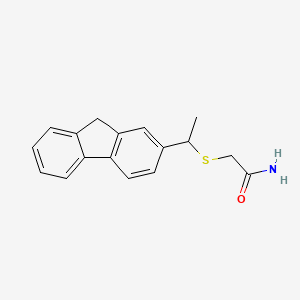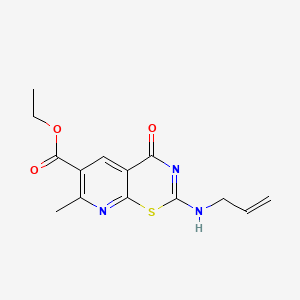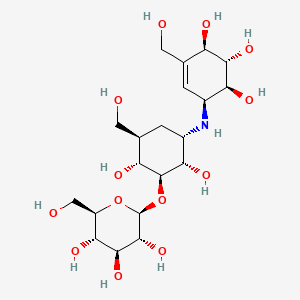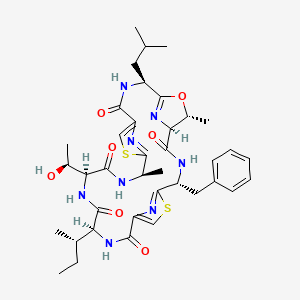
Patellamide G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patellamide G is a cyclic peptide belonging to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides. These compounds are produced by marine cyanobacteria, specifically Prochloron species, which are symbionts of the sea squirt Lissoclinum patella . Patellamides, including this compound, are known for their diverse biological activities, including cytotoxicity and the ability to reverse multiple-drug resistance in human leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Patellamide G involves the ribosomal synthesis of precursor peptides followed by post-translational modifications. The precursor peptide, PatE, undergoes several enzymatic modifications catalyzed by enzymes such as PatA, PatB, PatC, PatD, PatF, and PatG . These modifications include heterocyclization, proteolysis, oxidation, and macrocyclization . The macrocyclization is catalyzed by the PatG macrocyclase domain, which recognizes a three-residue signature and catalyzes peptide bond formation .
Industrial Production Methods
Industrial production of this compound is challenging due to the complexity of its biosynthetic pathway and the difficulty in culturing Prochloron species. biotechnological approaches, including the use of genetically engineered microorganisms, have been explored to produce this compound and its analogues .
Chemical Reactions Analysis
Types of Reactions
Patellamide G undergoes various chemical reactions, including:
Oxidation: The thiazoline rings in this compound can be oxidized to thiazoles.
Reduction: Reduction reactions can convert thiazoles back to thiazolines.
Substitution: Substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions typically occur under mild conditions to preserve the integrity of the cyclic peptide structure .
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, which can exhibit different biological activities .
Scientific Research Applications
Patellamide G has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Patellamide G involves its interaction with cellular targets, leading to cytotoxic effects. The compound can traverse cell membranes and bind to specific molecular targets, disrupting cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known that this compound can inhibit the function of certain enzymes and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Patellamide G is part of the cyanobactin family, which includes other cyclic peptides such as Patellamide A, Patellamide B, and Ascidiacyclamide . Compared to these compounds, this compound has unique structural features, including specific amino acid sequences and heterocyclic modifications . These features contribute to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Patellamide A
- Patellamide B
- Ascidiacyclamide
This compound stands out due to its unique combination of amino acids and the presence of thiazoline and thiazole rings, which contribute to its diverse biological activities .
Properties
CAS No. |
218916-91-7 |
|---|---|
Molecular Formula |
C38H50N8O7S2 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,21S,24R)-11-benzyl-18-[(2S)-butan-2-yl]-21-[(1S)-1-hydroxyethyl]-7,24-dimethyl-4-(2-methylpropyl)-6-oxa-13,26-dithia-3,10,17,20,23,28,29,30-octazatetracyclo[23.2.1.15,8.112,15]triaconta-1(27),5(30),12(29),14,25(28)-pentaene-2,9,16,19,22-pentone |
InChI |
InChI=1S/C38H50N8O7S2/c1-8-19(4)28-33(50)45-29(21(6)47)34(51)39-20(5)37-42-26(16-54-37)31(48)40-24(14-18(2)3)36-46-30(22(7)53-36)35(52)41-25(15-23-12-10-9-11-13-23)38-43-27(17-55-38)32(49)44-28/h9-13,16-22,24-25,28-30,47H,8,14-15H2,1-7H3,(H,39,51)(H,40,48)(H,41,52)(H,44,49)(H,45,50)/t19-,20+,21-,22+,24-,25+,28-,29-,30-/m0/s1 |
InChI Key |
VLOXUMQANREDRL-GDCGDAOHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H](C3=N[C@@H]([C@H](O3)C)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)CC5=CC=CC=C5)CC(C)C)C)[C@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C2=NC(=CS2)C(=O)NC(C3=NC(C(O3)C)C(=O)NC(C4=NC(=CS4)C(=O)N1)CC5=CC=CC=C5)CC(C)C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


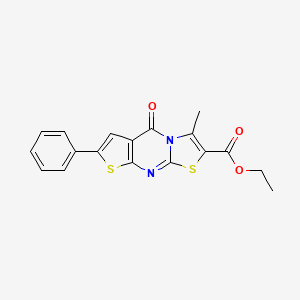
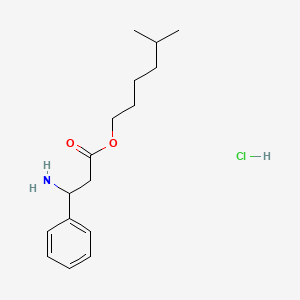

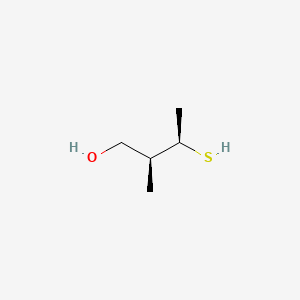
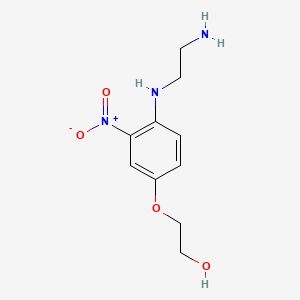
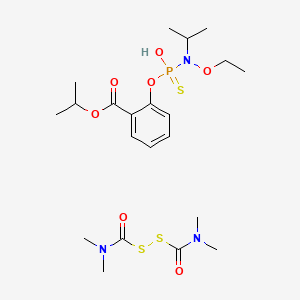

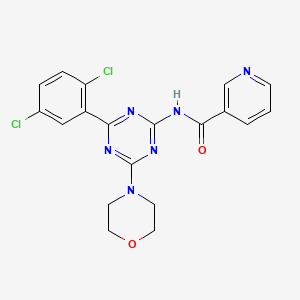
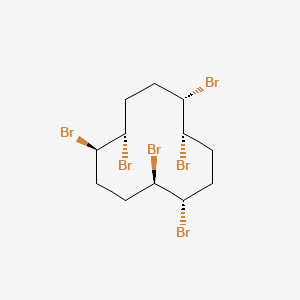
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)
